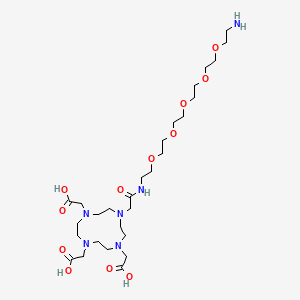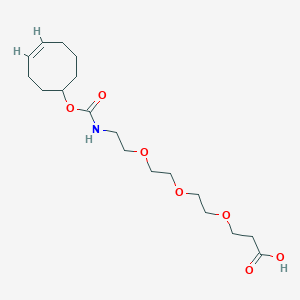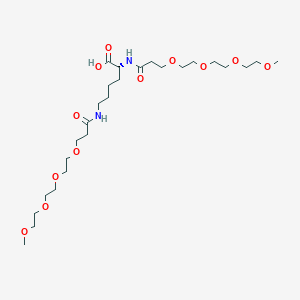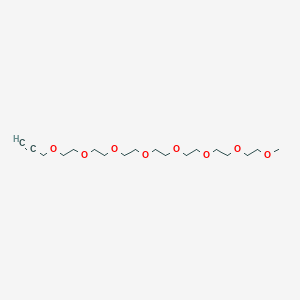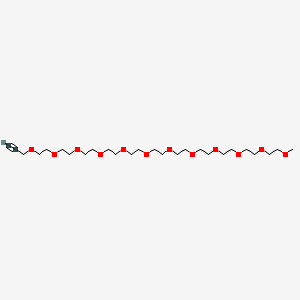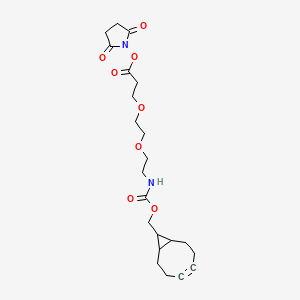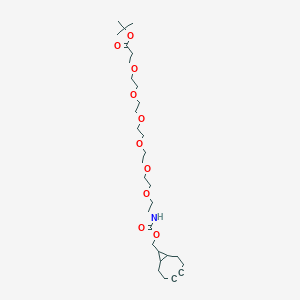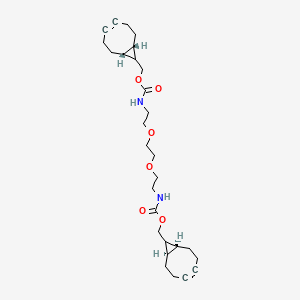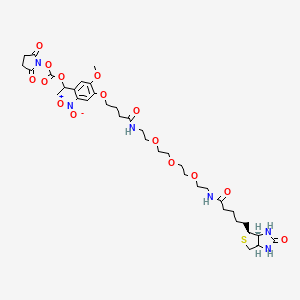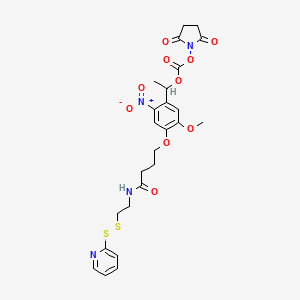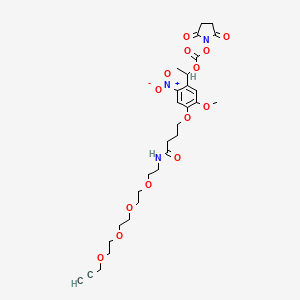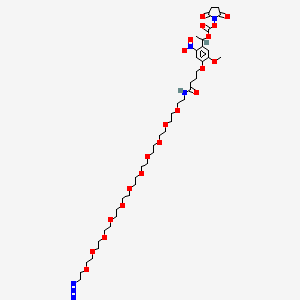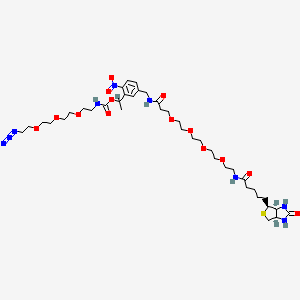
PC-Biotin-PEG4-PEG3-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PC-Biotin-PEG4-PEG3-Azide is a cleavable polyethylene glycol linker used in the synthesis of antibody-drug conjugates. This compound contains a biotin moiety and an azide group, making it a versatile reagent in click chemistry. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups, forming stable triazole linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
PC-Biotin-PEG4-PEG3-Azide is synthesized through a series of chemical reactions involving the conjugation of biotin, polyethylene glycol units, and an azide group. The process typically involves the following steps:
Activation of Biotin: Biotin is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an active ester.
Conjugation with Polyethylene Glycol: The activated biotin is then reacted with polyethylene glycol units (PEG4 and PEG3) to form a biotin-PEG conjugate.
Introduction of Azide Group: The biotin-PEG conjugate is further reacted with an azide-containing reagent to introduce the azide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high purity and yield. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
PC-Biotin-PEG4-PEG3-Azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of a copper catalyst to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, forming triazole linkages without the need for a copper catalyst.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition: Does not require a catalyst and can be performed under mild conditions, such as room temperature, in an aqueous or organic solvent.
Major Products Formed
The major products formed from these reactions are stable triazole linkages, which are used in various applications, including the synthesis of antibody-drug conjugates and bioconjugation .
Scientific Research Applications
PC-Biotin-PEG4-PEG3-Azide has a wide range of scientific research applications, including:
Mechanism of Action
PC-Biotin-PEG4-PEG3-Azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The biotin moiety allows for specific binding to streptavidin, enabling the capture and detection of biomolecules. The polyethylene glycol spacer provides flexibility and solubility, enhancing the overall performance of the conjugate .
Comparison with Similar Compounds
PC-Biotin-PEG4-PEG3-Azide is unique due to its combination of a biotin moiety, polyethylene glycol units, and an azide group. Similar compounds include:
PC-Biotin-PEG3-Azide: Contains a shorter polyethylene glycol spacer, providing less flexibility and solubility compared to this compound.
Biotin-PEG4-Azide: Lacks the additional polyethylene glycol unit, resulting in different solubility and binding properties.
Biotin-PEG3-Azide: Similar to PC-Biotin-PEG3-Azide but with different spacer lengths and properties.
This compound stands out due to its optimal balance of flexibility, solubility, and binding efficiency, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63N9O14S/c1-29(62-39(52)42-10-14-57-18-22-60-23-19-58-15-11-44-47-40)31-26-30(6-7-33(31)48(53)54)27-43-36(50)8-12-55-16-20-59-24-25-61-21-17-56-13-9-41-35(49)5-3-2-4-34-37-32(28-63-34)45-38(51)46-37/h6-7,26,29,32,34,37H,2-5,8-25,27-28H2,1H3,(H,41,49)(H,42,52)(H,43,50)(H2,45,46,51)/t29?,32-,34-,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXHNGAQDHMBFB-OITTVKJVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63N9O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
